molecular formula C7H11ClN2O B1299765 3-Methoxyphenylhydrazine hydrochloride CAS No. 39232-91-2

3-Methoxyphenylhydrazine hydrochloride

Cat. No. B1299765
CAS RN: 39232-91-2
M. Wt: 174.63 g/mol
InChI Key: GMXFZBZOVZOYNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methoxyphenyl derivatives can be inferred from the synthesis of related compounds. For example, the synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . This suggests that similar synthetic routes could be employed for the synthesis of 3-methoxyphenylhydrazine hydrochloride, involving the reaction of an appropriate methoxybenzaldehyde with hydrazine in the presence of a suitable acid to form the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of methoxyphenyl derivatives can be complex and is often elucidated using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of synthesized compounds can be confirmed by comparing the spectroscopic data with that of known compounds . The presence of a methoxy group can influence the electronic properties of the molecule, as seen in the study of positional isomers of S-methyl methoxylphenylmethylenehydrazine dithiocarboxylates, where the position of the methoxy group affected the fragmentation patterns in mass spectrometry .

Chemical Reactions Analysis

Methoxyphenyl derivatives can undergo various chemical reactions. For example, 3-methoxyphenylhydrazine hydrochloride might participate in ring transformation reactions, similar to how 3-halo-4-methoxycoumarins were transformed into pyrazoles with hydrazines . The presence of the methoxy group can also influence the reactivity of the compound in such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl derivatives can be studied using various analytical techniques. For instance, the lipophilicity of metallic complexes of 4-methoxyphenyl-4'-chlorobenzoylhydrazine was estimated using thin-layer chromatography and principal component analysis . The lipophilicity is an important property that can affect the biological activity and distribution of a compound. The determination of other monoamine metabolites, such as 3-methoxy-4-hydroxyphenylglycol, in plasma by high-performance liquid chromatography with amperometric detection, indicates the importance of analytical methods in understanding the properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Methoxyphenylhydrazine hydrochloride has been studied in the context of chemical reactions and synthesis. For instance, it was used in the treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole, leading to various products including 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. These compounds showed weak antimicrobial activity against Helicobacter pylori, indicating potential applications in antimicrobial research (Iwakawa et al., 2000).

Nanotechnology and Material Science

In the field of nanotechnology, 3-methoxyphenylhydrazine hydrochloride was used to generate 4-methoxyphenyl radicals through air oxidation. This method was applied in the functionalization of single-wall carbon nanotubes (SWNTs), showing the covalent bonding between the nanotubes and functional groups. The technique could be significant in the development of nanomaterials with specific properties (Liu et al., 2006).

Analytical Chemistry

In analytical chemistry, 3-methoxyphenylhydrazine hydrochloride played a role in developing an assay for measuring urinary 3-hydroxyisovaleric acid (3-HIA) using HPLC. This method could be clinically useful as an indicator of biotin deficiency (Watanabe et al., 2005).

Environmental Sensing and Detection

Research in environmental science utilized 3-methoxyphenylhydrazine hydrochloride in the development of a sensor probe. This probe was based on ternary nano-formulated mixed CuO/MnO2/Gd2O3 for efficient detection of 3-methoxyphenyl hydrazine chemical from various environmental samples. The study emphasized the sensor's sensitivity, selectivity, and practical application potential (Rahman et al., 2020).

Safety And Hazards

3-Methoxyphenylhydrazine hydrochloride is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The future directions for the use and study of 3-Methoxyphenylhydrazine hydrochloride are not explicitly mentioned in the search results .

properties

IUPAC Name

(3-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXFZBZOVZOYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960005
Record name (3-Methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylhydrazine hydrochloride

CAS RN

39232-91-2
Record name (3-Methoxyphenyl)hydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39232-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 39232-91-2
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Record name (3-Methoxyphenyl)hydrazine--hydrogen chloride (1/1)
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Record name 3-methoxyphenylhydrazine hydrochloride
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Synthesis routes and methods

Procedure details

A suspension of 3-methoxyaniline (10 g) in concentrated hydrochloric acid (85 ml) was stirred at ca. 0° and a solution of sodium nitrite (5.75 g) in water (25 ml) was slowly added over a period of 30 min keeping the temperature of the mixture at ca. 0°. After 1 h a solution of tin II chloride dihydrate (59 g) in concentrated hydrochloric acid (50 ml) was added over a period of 1.5 h, to the cooled suspension keeping the temperature below 0° C. The suspension was stirred for a further 30 min, filtered and washed with dried ether to give the title compound as a solid (14 g) m.p. 171°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
59 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Haav, SA Kadam, L Toom, PA Gale… - The Journal of …, 2013 - ACS Publications
… hydrochloride and 3-methoxyphenylhydrazine hydrochloride reacted with conc H 2 SO 4 in n-… obtained from the reaction of 3-methoxyphenylhydrazine hydrochloride and cyclohexane-1,…
Number of citations: 37 pubs.acs.org
H Qian, NS Purwanto, DG Ivanoff, AJ Halmes… - Chem, 2021 - cell.com
To address hysteretic or irreversible mechanochromism found in most bond-scission-based mechanophores, we developed a new family of mechanophores based on the oxazine (OX) …
Number of citations: 67 www.cell.com
A Kiontke, A Oliveira-Birkmeier, A Opitz… - PLoS One, 2016 - journals.plos.org
Over the past decades, electrospray ionization for mass spectrometry (ESI-MS) has become one of the most commonly employed techniques in analytical chemistry, mainly due to its …
Number of citations: 89 journals.plos.org
DE Knutson, R Kodali, B Divović… - Journal of medicinal …, 2018 - ACS Publications
Recent reports indicate that α6β2/3γ2 GABA A R selective ligands may be important for the treatment of trigeminal activation-related pain and neuropsychiatric disorders with sensori-…
Number of citations: 51 pubs.acs.org
JP Liou, N Mahindroo, CW Chang… - ChemMedChem …, 2006 - Wiley Online Library
… Compound 61 was converted into the corresponding phenylhydrazone by reaction with 3-methoxyphenylhydrazine hydrochloride in the presence of triethylamine. Finally, stirring …
MA Subhan, TP Rifat, PC Saha, MM Alam, AM Asiri… - RSC …, 2020 - pubs.rsc.org
… such as diethylmalonate (DEM), 3-methoxyaniline (3-MA), 3-methoxyphenol (3-MP), 2,4-diaminophenyl dihydrochloride (2,4-DAPDHCl), 3-methoxyphenylhydrazine hydrochloride (3-…
Number of citations: 36 pubs.rsc.org
MM Alam, AM Asiri, J Uddin, MM Rahman - Journal of Materials Science …, 2022 - Springer
In this approach, this research article has been executed to the development of a reliable selective 1,4-dioxane electrochemical sensor using hydrothermally prepared ZnO/GO …
Number of citations: 5 link.springer.com
S Zhao, G Sirasani, RB Andrade - The Alkaloids: Chemistry and Biology, 2021 - Elsevier
Of Nature's nearly 3000 unique monoterpene indole alkaloids derived from tryptophan, those members belonging to the Aspidosperma and Strychnos families continue to impact the …
Number of citations: 8 www.sciencedirect.com
R Kumari, DS Dkhar, P Chandra - Microchemical Journal, 2023 - Elsevier
Water quality has become one of the most serious environmental problems throughout the globe. The recalcitrant molecule, 1,4-Dioxane (1,4-D) has been recognized as a pollutant of …
Number of citations: 1 www.sciencedirect.com
AC Donohue, S Pallich, TD McCarthy - Journal of the Chemical …, 2001 - pubs.rsc.org
… This material was then reacted with 3-methoxyphenylhydrazine hydrochloride (Lancaster Cat. No. 8091) following a method similar to that described by Zhang et al. …
Number of citations: 34 pubs.rsc.org

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